Fmoc-3-hydroxymethyl-Tyr(isopropylidene ketal)-OH
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Overview
Description
(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid is a synthetic organic compound often used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect amino groups during peptide synthesis. The presence of the benzo[1,3]dioxin moiety adds unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base like sodium carbonate.
Formation of the Benzo[1,3]dioxin Moiety: The benzo[1,3]dioxin ring is introduced through a series of reactions involving the appropriate starting materials and reagents.
Coupling Reactions: The protected amino acid is then coupled with the benzo[1,3]dioxin derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[1,3]dioxin moiety.
Reduction: Reduction reactions can be performed on the benzo[1,3]dioxin ring to modify its chemical properties.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: The Fmoc group is typically removed using piperidine in DMF (dimethylformamide).
Major Products
Oxidation: Oxidized derivatives of the benzo[1,3]dioxin ring.
Reduction: Reduced derivatives of the benzo[1,3]dioxin ring.
Substitution: Deprotected amino acid ready for further functionalization.
Scientific Research Applications
Chemistry
Peptide Synthesis: The compound is widely used in solid-phase peptide synthesis due to the Fmoc protecting group.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Protein Engineering: Used in the synthesis of modified peptides and proteins for research purposes.
Medicine
Drug Development:
Industry
Biotechnology: Used in the production of synthetic peptides for various industrial applications.
Mechanism of Action
The mechanism of action of (S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The benzo[1,3]dioxin moiety may interact with other molecules through π-π interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Fmoc-amino)-3-phenylpropionic acid: Similar structure but with a phenyl group instead of the benzo[1,3]dioxin moiety.
(S)-2-(Boc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid: Uses a Boc protecting group instead of Fmoc.
Uniqueness
- The presence of the benzo[1,3]dioxin moiety provides unique chemical properties, such as increased stability and potential for specific interactions.
- The Fmoc group allows for easy removal under mild conditions, making it suitable for peptide synthesis.
Properties
IUPAC Name |
3-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO6/c1-28(2)34-15-18-13-17(11-12-25(18)35-28)14-24(26(30)31)29-27(32)33-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-16H2,1-2H3,(H,29,32)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEGPXAHQDWTBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2=C(O1)C=CC(=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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